Phenylacetyl-Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetyl-Coenzyme A (sodium salt) is a key intermediate in the aerobic catabolism of phenylacetate in bacteria such as Pseudomonas. It is also a precursor in the synthesis of the antibiotic penicillin G found in industrial strains of Penicillium chrysogenum . This compound plays a significant role in various biochemical processes and is used extensively in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetyl-Coenzyme A (sodium salt) is synthesized through the reaction of phenylacetate with coenzyme A in the presence of ATP and magnesium ions. The reaction typically occurs under mild conditions, with the pH maintained around 7.5 to 8.0 to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of Phenylacetyl-Coenzyme A (sodium salt) involves the use of genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria are cultured in minimal media using phenylacetate as the sole carbon source, which leads to the production of Phenylacetyl-Coenzyme A through their natural metabolic pathways .
Chemical Reactions Analysis
Types of Reactions
Phenylacetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetyl-Coenzyme A epoxide.
Reduction: It can be reduced to form phenylacetyl-Coenzyme A alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild conditions, with the pH and temperature optimized for each specific reaction .
Major Products Formed
The major products formed from these reactions include phenylacetyl-Coenzyme A epoxide, phenylacetyl-Coenzyme A alcohol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Phenylacetyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in the metabolic pathways of bacteria, making it a valuable tool for studying bacterial metabolism.
Medicine: It is a precursor in the synthesis of the antibiotic penicillin G, which is widely used to treat bacterial infections.
Industry: It is used in the production of various industrial chemicals and pharmaceuticals.
Mechanism of Action
Phenylacetyl-Coenzyme A (sodium salt) exerts its effects by acting as an effector molecule for various transcriptional regulators in bacteria. For example, it binds to the TetR family transcriptional repressor PaaR in Thermus thermophilus and the GntR family transcriptional regulator PaaX in Escherichia coli and Pseudomonas, inducing derepression of various genes involved in phenylacetate catabolism .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Coenzyme A: Another acyl-Coenzyme A derivative involved in the catabolism of aromatic compounds.
Isovaleryl-Coenzyme A: Involved in the catabolism of branched-chain amino acids.
Propionyl-Coenzyme A: Involved in the catabolism of odd-chain fatty acids.
Uniqueness
Phenylacetyl-Coenzyme A (sodium salt) is unique due to its specific role in the catabolism of phenylacetate and its involvement in the synthesis of penicillin G. Its ability to act as an effector molecule for various transcriptional regulators also sets it apart from other similar compounds .
Properties
Molecular Formula |
C29H43N7NaO17P3S |
---|---|
Molecular Weight |
909.7 g/mol |
IUPAC Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate;hydride |
InChI |
InChI=1S/C29H42N7O17P3S.Na.H/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1 |
InChI Key |
FNFWWXHEJGCWOD-KLGBFWJFSA-N |
Isomeric SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |
Canonical SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.